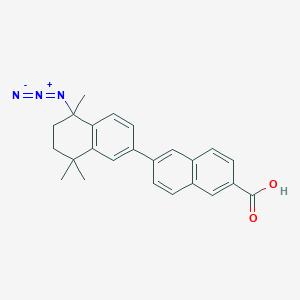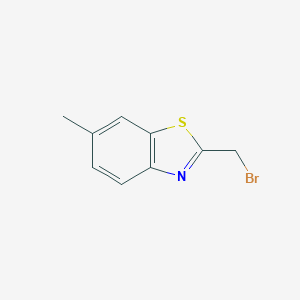
Bis(pentamethylcyclopentadienyl)cobalt(II)
Description
Atomic number of base material: 27 Cobalt
Properties
InChI |
InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJNPINFJSJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Decamethylcobaltocene?
A1: Decamethylcobaltocene has the molecular formula Co(C5Me5)2 or C20H30Co and a molecular weight of 327.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for Decamethylcobaltocene?
A2: The presence of Decamethylcobaltocene can be confirmed through various spectroscopic techniques. For example, the radical anion oxidation state in [TDNQ][CoCp*2] is supported by lengthened C–O bond distances observed in the crystal structure, a shifted ν(C–O) stretch in the IR absorption spectrum, and a detectable solution electron paramagnetic resonance (EPR) signal. []
Q3: How does the solubility of Decamethylcobaltocene influence its applications?
A3: Decamethylcobaltocene exhibits solubility in a range of organic solvents, which is crucial for its use in diverse applications. For instance, the complex [TDNQ][CoCp*2], featuring Decamethylcobaltocene, shows good solubility in various organic solvents, unlike the less soluble [TDNQ]3[CoCp2]2. This solubility difference highlights the impact of the specific compound and its interaction with Decamethylcobaltocene on overall solubility. []
Q4: How does Decamethylcobaltocene contribute to electron transport in conjugated polymers?
A4: Decamethylcobaltocene acts as an n-type dopant in conjugated polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). It deactivates electron traps in these materials by donating electrons, enabling a trap-free space-charge limited electron current and facilitating the direct measurement of free-electron mobility. [] This doping significantly enhances electron transport. []
Q5: Can Decamethylcobaltocene be used to improve organic photovoltaic cell efficiency?
A5: Yes, Decamethylcobaltocene can be used as an n-type dopant for the electron acceptor layer in planar heterojunction copper phthalocyanine/fullerene cells. This doping improves charge extraction efficiency, decreases series resistance, and ultimately enhances the power conversion efficiency of the organic photovoltaic cells. []
Q6: What is the role of Decamethylcobaltocene in synthesizing reduced graphene oxide (RGO) films?
A6: Decamethylcobaltocene effectively reduces graphene oxide (GO) films to RGO films at room temperature. This reaction significantly increases the conductivity of the films and influences the size of graphitic domains and macroscopic roughness, highlighting its potential in developing high-quality RGO films on various substrates without the need for annealing. []
Q7: How does Decamethylcobaltocene impact the performance of inverted polymer solar cells?
A7: Decamethylcobaltocene is used to n-dope PCBM-S (a thermally polymerizable fullerene) in inverted polymer solar cells. This doping increases the film's conductivity, leading to a significant improvement in power conversion efficiency due to decreased series resistance and enhanced electron extraction properties. []
Q8: Can Decamethylcobaltocene facilitate the formation of boryl radicals?
A8: Yes, Decamethylcobaltocene can chemically reduce NHC-stabilized borenium cations, resulting in the formation of corresponding boryl radicals. These radicals are characterized by EPR spectroscopy, confirming their paramagnetic character with large hyperfine coupling constants to boron isotopes. []
Q9: How does Decamethylcobaltocene contribute to understanding the singlet-triplet transitions in C60(2-) anions?
A9: Decamethylcobaltocene forms complexes with C60, such as (Cp*2Co)2C60(C6H4Cl2, C6H5CN)2. Studying the EPR and magnetic properties of these complexes provides insights into the singlet-triplet transitions in C60(2-) anions. For instance, a diamagnetic singlet state is observed at low temperatures, while a broad EPR signal at higher temperatures suggests the thermal population of a close-lying triplet state. []
Q10: What role does Decamethylcobaltocene play in studying the redox chemistry of nickel(II) complexes?
A10: Decamethylcobaltocene is used as a one-electron reducing agent to study the redox behavior of nickel(II) complexes with noninnocent β-diketiminate ligands. This reduction generates anionic nickel(I) complexes, providing valuable information about the electronic structures and substituent effects on these complexes in different oxidation states. []
Q11: Have there been any DFT studies conducted on Decamethylcobaltocene and its complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of Decamethylcobaltocene complexes. For instance, in the study of diiron hydrido complexes, DFT calculations helped rationalize the electronic structure of (a mixed-valence diiron hydrido complex generated using Decamethylcobaltocene) and facilitated the simulation and assignment of EPR parameters, including (1)H and (31)P hyperfine couplings. []
Q12: How do structural modifications of Decamethylcobaltocene affect its reducing power?
A12: While Decamethylcobaltocene is a potent reducing agent, modifying its structure can alter its redox potential and, consequently, its reducing power. For instance, replacing the methyl groups with other substituents can influence the electron-donating or -withdrawing properties of the cyclopentadienyl rings, directly impacting the compound's ability to donate electrons. []
Q13: How does Decamethylcobaltocene contribute to the stability of organic electrode materials?
A13: Decamethylcobaltocene, as a trap filler, can enhance the long-term stability of organic electrode materials. By donating electrons to electron traps formed by residual water and oxygen in electrochemical cells, it prevents irreversible side reactions that are detrimental to the materials' stability. This trap-filling strategy significantly improves the stability of organic electrode materials like BthCz and AQCz. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





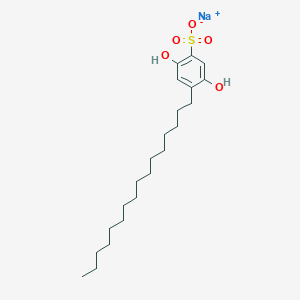

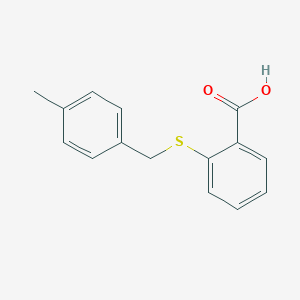
![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)
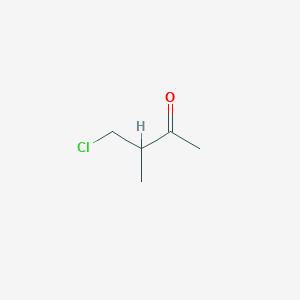
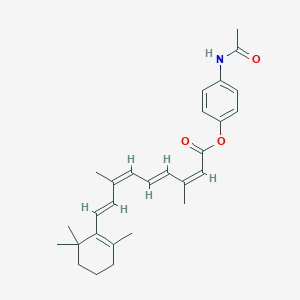
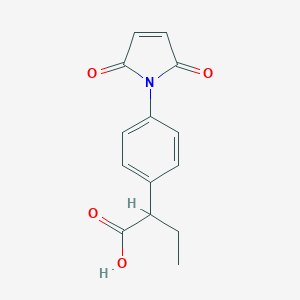
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)

